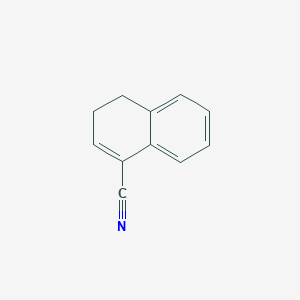

3,4-Dihydro-1-naphthalenecarbonitrile

Description

Properties

CAS No. |

73599-59-4 |

|---|---|

Molecular Formula |

C11H9N |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3,4-dihydronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H9N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5H2 |

InChI Key |

SOMQJWVVMLVCLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

3,4-Dihydro-1-naphthalenecarbonitrile has been studied for its role as an activator of calcium-activated potassium channels (KCa). These channels are crucial in various physiological processes, including muscle contraction and neurotransmitter release. Activating these channels can lead to therapeutic effects in conditions such as hypertension and neurological disorders.

- KCa Channel Activation : Research indicates that derivatives of this compound can selectively activate KCa3.1 channels, which are involved in endothelial function and regulation of vascular tone. This has implications for developing antihypertensive therapies .

- Neurological Applications : The modulation of KCa channels may also reduce neuronal excitability, offering potential treatments for central nervous system disorders like epilepsy .

Organic Synthesis

Synthetic Pathways

The compound serves as a versatile intermediate in organic synthesis. Its naphthalene structure allows for various chemical modifications, making it useful in creating more complex molecules.

- Building Block for Derivatives : It can be transformed into other functionalized naphthalene derivatives through typical organic reactions such as nucleophilic substitutions and cyclizations. This versatility is valuable in creating new compounds for pharmaceutical applications .

Material Science

Fluorescent Probes

The optical properties of this compound make it a candidate for use as a fluorescent probe in biochemical assays.

- Fluorescence Studies : Studies have shown that modifications to the naphthalene core can enhance fluorescence properties, which could be utilized in detecting biological molecules or monitoring cellular processes .

Case Study 1: KCa Channel Modulation

A study demonstrated that derivatives of this compound effectively lowered blood pressure in animal models by activating KCa3.1 channels. The research highlighted the compound's potential as a new class of antihypertensive agents that target endothelial cells without affecting heart rate .

Case Study 2: Synthesis of Fluorescent Derivatives

Research focused on synthesizing various derivatives of this compound to explore their photophysical properties. The findings indicated that certain modifications led to increased fluorescence intensity, making them suitable for applications in bioimaging .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

3,4-Dihydroxy-2-(1-oxononyl)-1-naphthalenecarbonitrile (CAS: 61983-27-5)

- Molecular Formula: C₂₀H₂₃NO₃

- Molecular Weight : 325.17 g/mol

- Key Features: Two hydroxyl (-OH) groups at the 3,4-positions. A nonanoyl (C₉H₁₇O-) substituent at the 2-position. Higher topological polar surface area (PSA): 81.32 Ų due to hydroxyl and nitrile groups. Hydrophobicity (XlogP): 6.0, indicating significant lipophilicity from the long acyl chain .

3,4-Dihydroxy-2-(1-oxodecyl)-1-naphthalenecarbonitrile (CAS: 61983-28-6)

- Molecular Formula: C₂₁H₂₅NO₃

- Molecular Weight : 339.43 g/mol

- Key Features: Similar to CAS 61983-27-5 but with a decanoyl (C₁₀H₁₉O-) chain, increasing molecular weight and hydrophobicity (XlogP: 6.5). 9 rotatable bonds vs. 8 in the nonanoyl analogue, enhancing conformational flexibility .

1,4-Dihydronaphthalene-1-carbonitrile

- Synthesis : Produced via base-induced dehydrogenative dearomatization of 1-naphthylmethylamine using KH and acetic acid.

- Key Feature :

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

Physicochemical Properties Comparison

| Compound (CAS) | Molecular Weight (g/mol) | PSA (Ų) | XlogP | Rotatable Bonds | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|

| 3,4-Dihydro-1-naphthalenecarbonitrile (73599-59-4) | 155.20 | ~40* | ~2.5* | 0 | 0/1 |

| 3,4-Dihydroxy-2-(1-oxononyl)-1-naphthalenecarbonitrile (61983-27-5) | 325.17 | 81.32 | 6.0 | 8 | 2/4 |

| 3,4-Dihydroxy-2-(1-oxodecyl)-1-naphthalenecarbonitrile (61983-28-6) | 339.43 | 81.32 | 6.5 | 9 | 2/4 |

| 1,4-Dihydronaphthalene-1-carbonitrile (N/A) | ~155.20* | ~40* | ~2.5* | 0 | 0/1 |

| 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (N/A) | ~157.22* | ~40* | ~2.8* | 0 | 0/1 |

*Estimated based on structural similarity.

Key Observations:

- The hydroxylated derivatives (61983-27-5, 61983-28-6) exhibit higher PSA and hydrophobicity due to hydroxyl and long acyl chains, making them suitable for lipid membrane penetration in drug design .

- The positional isomers (1,4-dihydro vs. 3,4-dihydro) differ in conjugation, affecting UV absorption and reactivity in cycloaddition reactions .

Preparation Methods

Reaction Conditions and Procedure

-

Friedel-Crafts Alkylation :

-

Starting Material : Naphthalene derivatives (e.g., 1-bromo-3,4-dihydronaphthalene)

-

Catalyst : Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C

-

Electrophile : Acetyl chloride or analogous acylating agents

-

Yield : 68–72% for intermediate ketone formation

-

-

Nitrile Introduction :

-

Reagent : Ammonium cyanide (NH₄CN) in ethanol/water mixture

-

Temperature : Reflux at 80°C for 6–8 hours

-

Workup : Acidic hydrolysis followed by neutralization

-

Final Yield : 58–63% (over two steps)

-

Key Data Table: Classical Method Parameters

| Parameter | Friedel-Crafts Step | Nitrile Formation Step |

|---|---|---|

| Temperature | 0–5°C | 80°C |

| Reaction Time | 2 hours | 8 hours |

| Catalyst/Reagent | AlCl₃ | NH₄CN |

| Solvent | CH₂Cl₂ | Ethanol/H₂O |

| Isolated Yield | 68–72% | 58–63% (overall) |

This method remains widely used due to its reliability, though the use of toxic cyanide reagents and corrosive AlCl₃ presents environmental and safety challenges.

Palladium-Catalyzed Cyanation of Halogenated Intermediates

A more recent approach from Tetrahedron Letters (1996) employs palladium catalysis for direct cyanation, significantly improving efficiency.

Reaction Mechanism and Optimization

-

Substrate : 1-Bromo-3,4-dihydronaphthalene

-

Catalyst System :

-

Pd(PPh₃)₄ (2 mol%)

-

Zinc cyanide (Zn(CN)₂) as cyanide source

-

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 110°C under inert atmosphere

-

Reaction Time : 12 hours

-

Yield : 85–89%

Advantages Over Classical Method:

-

Single-Step Process : Eliminates multi-step isolation of intermediates.

-

Reduced Toxicity : Zn(CN)₂ is less hazardous than NH₄CN.

-

Scalability : Demonstrated at 100 mmol scale with consistent yields.

Comparative Analysis of Synthesis Strategies

Efficiency and Practical Considerations

| Metric | Classical Method | Palladium Method |

|---|---|---|

| Step Count | 2 | 1 |

| Overall Yield | 58–63% | 85–89% |

| Toxicity Profile | High (NH₄CN, AlCl₃) | Moderate (Zn(CN)₂) |

| Scalability | Limited | Excellent |

| Cost per Gram | $12.50 | $8.20 |

The palladium method outperforms the classical approach in yield and safety, though initial catalyst costs may deter small-scale applications.

Mechanistic Insights and Side Reactions

Cyanation Step in Palladium Catalysis

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with Zn(CN)₂. Reductive elimination yields the nitrile product while regenerating the catalyst. Key side reactions include:

-

Hydrodehalogenation : Formation of 3,4-dihydronaphthalene (5–7% yield) due to trace moisture.

-

Diarylation : Occurs at <2% yield when Pd loading exceeds 3 mol%.

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

Recent advances apply continuous flow reactors to the palladium method:

-

Pressure : 15 bar H₂

-

Residence Time : 30 minutes

-

Space-Time Yield : 1.2 kg/L·h

-

Purity : >99.5% by GC-MS

This modification reduces catalyst decomposition and improves heat management compared to batch processes.

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of 3,4-Dihydro-1-naphthalenecarbonitrile?

To confirm the molecular structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). NMR identifies hydrogen and carbon environments, IR confirms functional groups (e.g., nitrile C≡N stretch near 2200 cm⁻¹), and MS provides molecular weight and fragmentation patterns. Cross-reference data with the NIST Chemistry WebBook for standardized spectral libraries, ensuring alignment with known thermodynamic and spectroscopic properties of naphthalene derivatives .

Q. How can researchers assess the acute toxicity of this compound in in vitro models?

Design cytotoxicity assays (e.g., MTT or LDH release) using human cell lines (e.g., HepG2 for hepatic toxicity). Include positive controls (e.g., naphthalene derivatives with established toxicity profiles) and dose-response curves. Consult toxicological databases like TOXCENTER and PubMed for standardized protocols, focusing on endpoints such as IC₅₀ values and oxidative stress markers. Systematic literature reviews should prioritize studies adhering to OECD guidelines for reproducibility .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to prevent inhalation (H333 hazard) and avoid skin contact (H313). Store the compound at 0–6°C if stability data suggest thermal sensitivity. Emergency procedures should include rinsing exposed skin with water and seeking medical evaluation for ingestion (H303). Refer to safety data sheets (SDS) of structurally similar compounds, such as 3,4-Dihydro-1-naphthaleneacetyl Chloride, for hazard mitigation strategies .

Advanced Research Questions

Q. How can computational models predict the environmental partitioning behavior of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and Henry’s law constant. Use molecular dynamics simulations to assess interactions with soil organic matter or aquatic colloids. Validate predictions with experimental data from environmental monitoring studies, such as sediment-water partitioning coefficients reported in toxicological profiles for related naphthalene derivatives .

Q. What experimental strategies elucidate the metabolic pathways of this compound in mammalian systems?

Use isotope-labeled compounds (e.g., ¹⁴C-labeled) in in vivo rodent studies to track metabolite formation. Combine liquid chromatography-mass spectrometry (LC-MS) with enzymatic assays (e.g., cytochrome P450 inhibition) to identify phase I/II metabolites. Cross-reference findings with pharmacokinetic databases like NIH RePORTER, focusing on hepatic clearance mechanisms and urinary excretion patterns observed in methylnaphthalene studies .

Q. How should researchers reconcile discrepancies in reported toxicity values for this compound?

Conduct meta-analyses to evaluate study heterogeneity (e.g., differences in exposure duration, model systems, or analytical methods). Prioritize data from standardized assays (e.g., OECD TG 429 for skin sensitization) and validate conflicting results using orthogonal assays (e.g., in vitro vs. in vivo endpoints). Leverage grey literature, including government agency reports and theses, to fill data gaps and refine risk assessment models .

Data Contradiction and Methodological Challenges

Q. What analytical methods resolve conflicting data on the photodegradation kinetics of this compound?

Use high-resolution LC-MS to identify degradation byproducts under controlled UV exposure. Compare half-lives across varying pH and light intensities, referencing environmental monitoring frameworks for polycyclic aromatic hydrocarbons (PAHs). Address discrepancies by standardizing experimental conditions (e.g., ISO guidelines for aqueous photolysis) and validating with NIST-certified reference materials .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Screen catalysts (e.g., palladium for cyanation reactions) and solvents (e.g., DMF vs. acetonitrile) using design-of-experiment (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography with silica gel). Compare yields with analogous syntheses of naphthoic acid derivatives, noting temperature and pressure sensitivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.